molecular formula C14H21NO2 B13217398 tert-Butyl 3-amino-2,4,6-trimethylbenzoate

tert-Butyl 3-amino-2,4,6-trimethylbenzoate

Cat. No.: B13217398
M. Wt: 235.32 g/mol
InChI Key: JAMWYTRBHPQLFK-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,4,6-trimethylbenzoate: is an organic compound with the molecular formula C14H21NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with amino and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2,4,6-trimethylbenzoate typically involves the esterification of 3-amino-2,4,6-trimethylbenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2,4,6-trimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed:

    Oxidation: Nitro- or nitroso-substituted benzoates.

    Reduction: tert-Butyl 3-amino-2,4,6-trimethylbenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: tert-Butyl 3-amino-2,4,6-trimethylbenzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of esterified aromatic amines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,4,6-trimethylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

    tert-Butyl 2,4,6-trimethylbenzoate: Similar structure but lacks the amino group.

    tert-Butyl 4-aminobenzoate: Similar structure but lacks the methyl groups on the aromatic ring.

    tert-Butyl 3-aminobenzoate: Similar structure but lacks the additional methyl groups.

Uniqueness: tert-Butyl 3-amino-2,4,6-trimethylbenzoate is unique due to the presence of both the amino and multiple methyl groups on the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 3-amino-2,4,6-trimethylbenzoate

InChI

InChI=1S/C14H21NO2/c1-8-7-9(2)12(15)10(3)11(8)13(16)17-14(4,5)6/h7H,15H2,1-6H3

InChI Key

JAMWYTRBHPQLFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC(C)(C)C)C)N)C

Origin of Product

United States

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